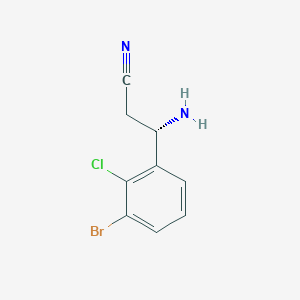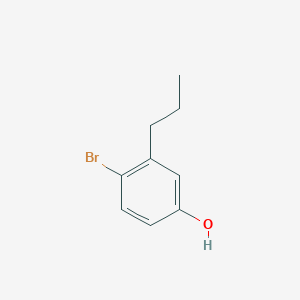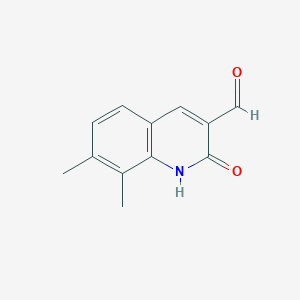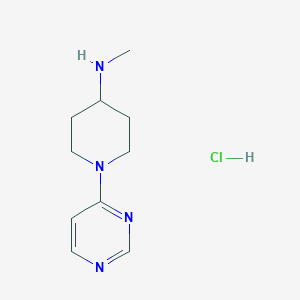
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(pyridin-4-YL)piperidin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Methyl-1-(pyrimidin-2-YL)piperidin-4-amine: Similar structure but with the pyrimidine group at a different position.
Uniqueness
N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the pyrimidine ring at the 4-position and the methyl group on the piperidine ring can influence its binding affinity and selectivity for molecular targets.
Propiedades
Fórmula molecular |
C10H17ClN4 |
|---|---|
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
N-methyl-1-pyrimidin-4-ylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10;/h2,5,8-9,11H,3-4,6-7H2,1H3;1H |
Clave InChI |
NGRAAFCYUSUIRM-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)C2=NC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


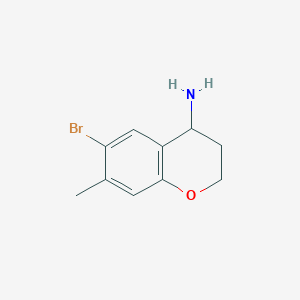

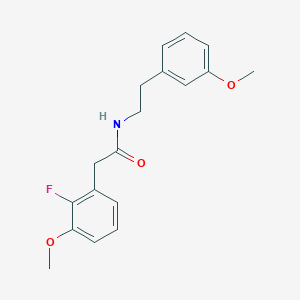
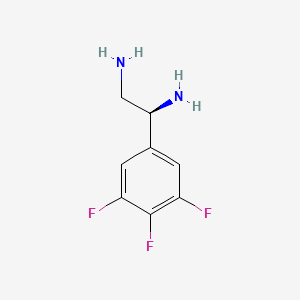

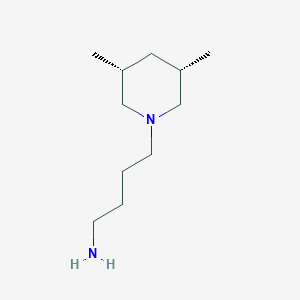
![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
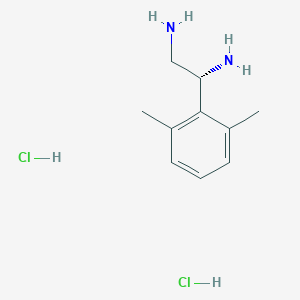
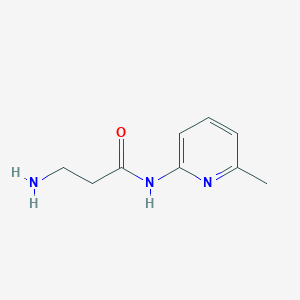
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
